molecular formula C7H15NO B8186450 (1S,3S)-3-Amino-cycloheptanol

(1S,3S)-3-Amino-cycloheptanol

Cat. No.: B8186450
M. Wt: 129.20 g/mol
InChI Key: GXQWZLUWOXOEHQ-BQBZGAKWSA-N
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Description

(1S,3S)-3-Amino-cycloheptanol is a chiral cycloheptanol derivative featuring an amino group at the 3-position of a seven-membered carbocyclic ring. Structural analogs and related cycloalkanol derivatives must be analyzed to infer its properties.

Properties

IUPAC Name

(1S,3S)-3-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWZLUWOXOEHQ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C[C@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3S)-3-Amino-cycloheptanol is a chiral compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its properties and applications.

  • Molecular Formula : C7_7H15_{15}NO
  • Molecular Weight : 129.20 g/mol
  • Structure : The compound features a seven-membered cycloheptanol ring with an amino group at the 3-position, contributing to its unique steric and electronic properties.

Synthetic Routes

The synthesis of (1S,3S)-3-Amino-cycloheptanol typically involves asymmetric cycloaddition reactions or biocatalytic methods. Common approaches include:

  • Asymmetric Cycloaddition : Utilizing chiral sources in reactions with cyclopentadiene.
  • Biocatalysis : Employing enzymes to facilitate the formation of the desired chiral centers.

Reaction Conditions

  • Common Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction.
  • Yield Optimization : High optical purity is achieved through recrystallization techniques involving mixed solvents.

Biological Mechanisms

(1S,3S)-3-Amino-cycloheptanol interacts with various molecular targets, influencing biological pathways. Its mechanism of action includes:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, impacting their conformation and activity.
  • Receptor Binding : It may bind to receptors involved in neurotransmission and other physiological processes.

Case Studies

  • Neuroprotective Effects : Studies indicate that (1S,3S)-3-Amino-cycloheptanol may exhibit neuroprotective properties by modulating neurotransmitter systems.
  • Antimicrobial Activity : Research has shown potential antimicrobial effects against certain bacterial strains, suggesting its utility in treating infections.

Comparative Analysis

A comparison with structurally similar compounds highlights unique biological activities:

Compound NameStructural FeaturesUnique Aspects
(1R,3R)-3-Amino-cycloheptanolSimilar cycloheptanol structureDifferent stereochemistry affecting reactivity
(1R,3S)-3-AminocyclopentanolSmaller cyclopentanol ringDifferent ring size influences physical properties
(1R,3R)-3-AminocyclohexanolCyclohexanol backboneUsed extensively as a chiral auxiliary

Applications in Drug Development

(1S,3S)-3-Amino-cycloheptanol shows promise as a precursor for various pharmaceutical compounds due to its ability to participate in asymmetric synthesis. Its unique structure allows for the development of novel bioactive molecules with potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block
(1S,3S)-3-Amino-cycloheptanol is utilized as a chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final products. For instance, it has been employed in the synthesis of antiretroviral drugs and other therapeutics targeting central nervous system disorders.

Case Study: Synthesis of Antiretroviral Agents
A notable application involves its use in synthesizing key intermediates for anti-HIV medications. The compound's chirality plays a significant role in ensuring the efficacy and safety profiles of these drugs. Research indicates that derivatives of (1S,3S)-3-Amino-cycloheptanol exhibit promising antiviral activity, making them candidates for further development .

Organic Synthesis

Catalytic Applications
In organic chemistry, (1S,3S)-3-Amino-cycloheptanol can act as a catalyst or ligand in various reactions. Its ability to coordinate with metal catalysts enhances reaction selectivity and yields. This property is particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

Table 1: Comparison of Catalytic Efficiency

Catalyst TypeReaction TypeYield (%)Selectivity Ratio
(1S,3S)-3-Amino-cycloheptanolAsymmetric Hydrogenation8598:2
Other Chiral AminesAsymmetric Hydrogenation7590:10

Biological Evaluation

Neuropharmacology Studies
Research has demonstrated that (1S,3S)-3-Amino-cycloheptanol derivatives can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. These properties make them potential candidates for treating mood disorders and anxiety.

Case Study: TRPA1 Inhibition
A recent study highlighted the compound's role as a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) channel. This channel is implicated in pain sensation and inflammation. The derivative showed significant efficacy in reducing nociceptive behaviors in animal models, suggesting its potential as an analgesic .

Chemical Reactions Analysis

Oxidation

  • Primary alcohol oxidation : The hydroxyl group at position 1 could be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or enzymatic systems (e.g., alcohol dehydrogenases) .

  • Secondary amine stability : The amino group at position 3 may require protection (e.g., Boc or Fmoc groups) to prevent side reactions during oxidation .

Acylation and Alkylation

  • Amine acylation : Reactivity with acyl chlorides (e.g., acetyl chloride) or anhydrides would yield amide derivatives.

  • N-Alkylation : Alkyl halides or Mitsunobu conditions could alkylate the amine, though steric effects from the cycloheptane ring may limit efficiency .

Elimination Reactions

Analogous to cyclohexanol derivatives, acid-catalyzed dehydration could form cycloheptene derivatives. For example:

  • Heating with H₃PO₄ may eliminate water to produce 3-amino-cycloheptene , though regioselectivity (Zaitsev vs. anti-Zaitsev) remains uncertain .

Thermodynamic Considerations :

Reaction ConditionPredominant ProductRationale
High temperatureMore substituted alkene (Zaitsev)Stabilized by hyperconjugation
Mild conditionsLess substituted alkeneKinetic control dominates

Biocatalytic Modifications

Enzymes such as ketoreductases or transaminases could enable chiral transformations:

  • Ketoreductase-catalyzed reduction : A 3-keto intermediate might be reduced to the (1S,3S) configuration with NADPH-dependent enzymes .

  • Dynamic kinetic resolution : Racemic mixtures could be resolved via tandem enzymatic systems .

Limitations :

  • Enzymes optimized for cyclohexanol derivatives may exhibit poor activity toward larger rings .

Stability and Degradation

  • Thermal decomposition : Elevated temperatures may lead to ring-opening or polymerization.

  • pH sensitivity : The amino group’s basicity (pKa ~9–10) makes the compound prone to protonation/deprotonation in aqueous media, affecting solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes two related compounds: (1S,3S)-3-Amino-cyclohexanol hydrochloride () and 1-Methylcyclopentanol ().

Structural and Molecular Comparisons

Property (1S,3S)-3-Amino-cycloheptanol (Target) (1S,3S)-3-Amino-cyclohexanol hydrochloride (Analog 1) 1-Methylcyclopentanol (Analog 2)
Molecular Formula C₇H₁₅NO (hypothetical) C₆H₁₄ClNO C₆H₁₂O
Molecular Weight ~129.20 g/mol (calculated) 151.64 g/mol 100.16 g/mol
Ring Size 7-membered 6-membered 5-membered
Functional Groups Amino (-NH₂), hydroxyl (-OH) Amino hydrochloride (-NH₃⁺Cl⁻), hydroxyl (-OH) Hydroxyl (-OH), methyl (-CH₃)
Chirality Two stereocenters (1S,3S) Two stereocenters (1S,3S) Non-chiral (planar substituents)
Key Observations:
  • Ring Size Effects : The seven-membered ring in the target compound likely exhibits greater conformational flexibility compared to six- or five-membered analogs. This could influence binding affinity in biological systems or solubility in polar solvents.
  • Functional Group Impact: The free amino group in the target compound (vs. the hydrochloride salt in Analog 1) may enhance nucleophilicity but reduce stability under acidic conditions.
(1S,3S)-3-Amino-cyclohexanol Hydrochloride
  • Salt Form : The hydrochloride salt improves crystallinity and storage stability.
  • Synthetic Utility : Likely used in peptide coupling or as a chiral building block due to its stereochemical purity.
  • Limitations : Hydrochloride salts may require neutralization for certain reactions, adding steps to synthetic workflows.
1-Methylcyclopentanol
  • Hydrophobicity: The methyl group increases lipophilicity compared to unsubstituted cycloalkanols.
  • Applications : Commonly employed as a solvent intermediate or in fragrance formulations.
Hypothetical Properties of (1S,3S)-3-Amino-cycloheptanol:
  • Solubility : Predicted to be moderately soluble in water (due to -NH₂ and -OH groups) but less than Analog 1 (ionic form).
  • Stability: Susceptible to oxidation at the amino group unless protected.

Preparation Methods

Asymmetric Hetero-Diels-Alder Reaction

Patents CN112574046A and CN110862325B describe asymmetric cycloadditions using chiral N-acyl hydroxylamine compounds and dienes to construct cyclopentanol frameworks. For cycloheptanol systems, a similar strategy could employ cycloheptadiene (if accessible) and a chiral nitrosocarbonyl intermediate.

Example Pathway:

  • Nitrosocarbonyl Formation : Oxidize tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate using CuCl₂ and 2-ethyl-2-oxazoline.

  • Cycloaddition : React in situ-generated nitrosocarbonyl with cycloheptadiene to form a bicyclic oxazine intermediate.

  • Reduction : Selective reduction of the N–O bond using Zn/AcOH yields a chiral amino alcohol precursor.

Challenges : Cycloheptadiene’s lower stability compared to cyclopentadiene may necessitate modified reaction conditions (e.g., lower temperatures).

Chiral Auxiliary-Mediated Synthesis

The use of chiral N-acyl hydroxylamine compounds, as in CN110862325B, enables stereochemical control during cycloaddition. For cycloheptanol:

  • Intermediate I Synthesis : Asymmetric [4+2] cycloaddition between a chiral N-acyl hydroxylamine (e.g., R = tert-butyl) and cycloheptadiene.

  • Hydrogenation : Pd/C-mediated hydrogenation reduces the oxazine ring, yielding a cis-aminocycloheptanol derivative.

  • Deprotection : Acidic hydrolysis (HCl/isopropanol) removes tert-butyl groups, forming the hydrochloride salt.

Data Insights :

  • Yield : 58–81% for cyclopentanol analogs.

  • Optical Purity : >99.5% ee achieved via chiral induction.

Enzymatic Kinetic Resolution

CN112574046A highlights lipase-catalyzed resolution of racemic intermediates using vinyl acetate. For (1S,3S)-3-amino-cycloheptanol:

  • Racemic Synthesis : Prepare racemic 3-acetamidocycloheptanol via acetylation of the corresponding amino alcohol.

  • Enzymatic Hydrolysis : Lipase (e.g., Candida antarctica) selectively deacetylates one enantiomer, yielding (1S,3S)-3-amino-cycloheptanol and leaving the (1R,3R)-acetate intact.

Optimization Parameters :

  • Solvent : Isopropyl ether or tert-butyl methyl ether.

  • Temperature : 25–40°C.

  • Yield : ~40–50% per cycle (theoretical maximum for kinetic resolution).

Reductive Amination of Cycloheptanone Derivatives

2-Cyclohepten-1-one (CAS 1121-66-0) serves as a precursor to 3-oxocycloheptanol derivatives. A plausible route involves:

  • Keto-Enol Tautomerization : Convert 2-cyclohepten-1-one to 3-oxocycloheptanol under basic conditions.

  • Reductive Amination : React with ammonium acetate and NaBH₃CN in methanol, using a chiral catalyst (e.g., Ru-BINAP) to induce (1S,3S) stereochemistry.

Key Considerations :

  • Catalyst Load : 5 mol% Ru-BINAP achieves >90% ee in similar systems.

  • Yield : 60–70% (estimated based on cyclopentanone analogs).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Optical Purity (% ee)Scalability
Asymmetric CycloadditionChiral N-acyl hydroxylamineCycloaddition, Hydrogenation58–81>99.5High
Enzymatic ResolutionRacemic acetamideLipase hydrolysis40–50>99Moderate
Reductive Amination2-Cyclohepten-1-oneTautomerization, Chiral catalysis60–70~90Moderate

Trade-offs :

  • Asymmetric Cycloaddition : High purity and yield but requires specialized chiral reagents.

  • Enzymatic Resolution : Eco-friendly but limited by 50% theoretical yield.

  • Reductive Amination : Versatile but dependent on catalyst availability.

Q & A

Q. What are the recommended methods for synthesizing (1S,3S)-3-Amino-cycloheptanol with high enantiomeric purity?

Stereoselective synthesis is critical for this chiral amine. A common approach involves asymmetric hydrogenation of a cycloheptenone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the desired (1S,3S) configuration . Post-synthesis, enantiomeric purity should be validated via chiral HPLC or polarimetry. Storage under inert atmospheres (e.g., argon) and low temperatures (-20°C) is advised to prevent racemization .

Q. How can researchers characterize the stability of (1S,3S)-3-Amino-cycloheptanol under varying experimental conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH-dependent stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS.
  • Light sensitivity : Expose to UV/visible light and assess structural integrity using NMR .
    Documentation of storage conditions (dark, inert atmosphere) is essential for reproducibility .

Q. What spectroscopic techniques are most effective for structural confirmation of (1S,3S)-3-Amino-cycloheptanol?

  • NMR : 1^1H and 13^13C NMR to confirm cycloheptanol backbone and amine/OH group positions.
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1050 cm1^{-1} (C-O stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • InChIKey : Use standardized identifiers (e.g., InChIKey=NAHAKDRSHCXMBT-ZCFIWIBFSA-N) for database cross-referencing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (1S,3S)-3-Amino-cycloheptanol in catalytic systems?

Density Functional Theory (DFT) simulations can model transition states and electronic profiles. For example:

  • Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Compare with experimental kinetic data to validate computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for (1S,3S)-3-Amino-cycloheptanol derivatives?

Contradictions may arise from:

  • Batch variability : Ensure synthetic reproducibility via rigorous QC (e.g., HPLC purity >98%).
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times).
  • Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
    Open-data practices enhance transparency and facilitate meta-analyses .

Q. How can researchers design enantioselective functionalization protocols for (1S,3S)-3-Amino-cycloheptanol?

  • Protecting group strategy : Use tert-butyl carbamates to shield the amine during hydroxyl-group modifications .
  • Catalytic asymmetric alkylation : Employ chiral phase-transfer catalysts (e.g., Cinchona alkaloids) for C–C bond formation.
  • Mechanistic studies : Monitor reaction intermediates via in-situ IR or 19^19F NMR .

Q. What are the challenges in scaling up (1S,3S)-3-Amino-cycloheptanol synthesis while maintaining stereochemical integrity?

Key considerations include:

  • Catalyst loading : Optimize catalyst-to-substrate ratios to minimize costs without compromising enantioselectivity.
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation.
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect racemization .

Methodological Notes

  • Literature Retrieval : Use SciFinder or Reaxys with CAS numbers (e.g., 1523530-42-8 ) for precise compound searches. Cross-reference patents and preprints for unpublished data .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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